2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid
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Description
2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.
Starting Materials
3-Fluoro-5-methylphenol, Bromine, Sodium hydroxide, Sodium bicarbonate, Ethyl acetate, Sodium borohydride, Acetic acid, Hydrogen peroxide, Sodium hydroxide
Reaction
Step 1: Bromination of 3-Fluoro-5-methylphenol using bromine in acetic acid to yield 2-bromo-3-fluoro-5-methylphenol, Step 2: Reduction of 2-bromo-3-fluoro-5-methylphenol using sodium borohydride in ethanol to yield 3-fluoro-5-methylphenol, Step 3: Esterification of 3-fluoro-5-methylphenol with ethyl acetate using sulfuric acid as a catalyst to yield ethyl 3-fluoro-5-methylphenylacetate, Step 4: Hydrolysis of ethyl 3-fluoro-5-methylphenylacetate using sodium hydroxide to yield 2-(3-Fluoro-5-methylphenyl)acetic acid, Step 5: Oxidation of 2-(3-Fluoro-5-methylphenyl)acetic acid using hydrogen peroxide and sodium hydroxide to yield 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid
properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFDSIXVOLGDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid |
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